

Fenfangjine G: A Protoberberine Alkaloid from the Roots of *Stephania tetrandra*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenfangjine G*

Cat. No.: B12397582

[Get Quote](#)

An In-depth Technical Report on the Discovery, Natural Source, and Physicochemical Properties of **Fenfangjine G** for Researchers, Scientists, and Drug Development Professionals.

Abstract

Fenfangjine G is a protoberberine alkaloid first identified from the root of *Stephania tetrandra* S. Moore, a plant with a long history of use in traditional Chinese medicine. This document provides a comprehensive overview of the discovery and natural source of **Fenfangjine G**, including its physicochemical properties. While detailed experimental protocols for its initial isolation and structure elucidation are noted in the foundational literature, this report consolidates the currently available information to serve as a technical guide for the scientific community. Further research into the biological activity and potential therapeutic applications of this compound is warranted.

Discovery and Natural Source

Fenfangjine G was first reported as a novel natural product isolated from the dried roots of *Stephania tetrandra* S. Moore (Menispermaceae) in a 2003 study by Tsutsumi et al. published in the *Biological & Pharmaceutical Bulletin*.^{[1][2]} This plant, known as "Fen Fang Ji" in Chinese, is a perennial vine found in tropical and subtropical regions of Asia and Africa and has been a staple in traditional Chinese medicine for treating a variety of ailments, including rheumatic arthralgia, edema, and dysuria.^[2] The discovery of **Fenfangjine G** was part of a broader investigation into the chemical constituents of *Stephania tetrandra*, a plant known to be rich in

various types of alkaloids, including bisbenzylisoquinolines, aporphines, and protoberberines. [2]

The primary focus of the 2003 publication was the anti-hyperglycemic effects of fangchinoline, another prominent alkaloid from the same plant.[3] It is within the context of this comprehensive phytochemical analysis that **Fenfangjine G** was isolated and its structure determined.

Physicochemical Properties

Based on available data, the fundamental physicochemical properties of **Fenfangjine G** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₇ NO ₈	PubChem
Molecular Weight	433.45 g/mol	PubChem
IUPAC Name	[(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.0 ^{1,10} .0 ^{2,7}]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate	PubChem
CAS Number	205533-81-9	PubChem
Class	Protoberberine Alkaloid	[2]

Experimental Protocols

General Alkaloid Extraction from *Stephania tetrandra*

While the specific protocol for the isolation of **Fenfangjine G** from the 2003 study by Tsutsumi et al. requires access to the full-text article for complete detail, a general methodology for extracting alkaloids from *Stephania tetrandra* roots can be outlined. These methods typically involve the following steps:

- **Plant Material Preparation:** Dried and powdered roots of *Stephania tetrandra* are used as the starting material.
- **Extraction:** The powdered root is typically extracted with a solvent such as methanol or ethanol. This process may be repeated multiple times to ensure a comprehensive extraction of the alkaloids.
- **Acid-Base Extraction:** The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution, which protonates the nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, causing the alkaloids to deprotonate and become soluble in an organic solvent.
- **Chromatographic Separation:** The resulting crude alkaloid mixture is then separated into individual compounds using various chromatographic techniques. These may include column chromatography on silica gel or alumina, followed by further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A logical workflow for a typical alkaloid isolation from a plant source is depicted in the diagram below.

Fig. 1: General workflow for the isolation of alkaloids from plant material.

Structure Elucidation

The determination of the chemical structure of **Fenfangjine G** would have relied on a combination of spectroscopic techniques, which is standard practice for the characterization of novel natural products. These methods typically include:

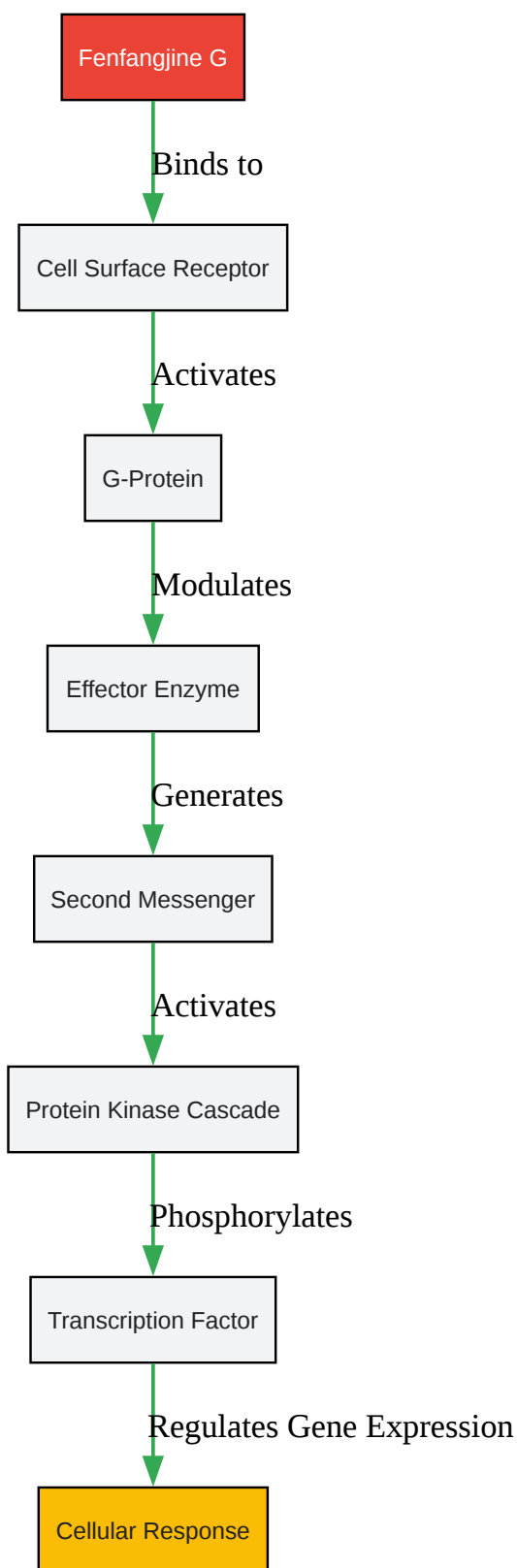
- **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition of the molecule.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Including ^1H NMR, ^{13}C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate the connectivity of atoms within the molecule and its stereochemistry.

- Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the electronic structure and conjugation within the molecule.

Biological Activity and Signaling Pathways

To date, there is a significant lack of published research specifically investigating the biological activity and mechanism of action of **Fenfangjine G**. While other alkaloids from *Stephania tetrandra*, such as tetrandrine and fangchinoline, have been extensively studied for their anti-inflammatory, anti-cancer, and anti-hyperglycemic properties, the pharmacological profile of **Fenfangjine G** remains largely unexplored.

Given that **Fenfangjine G** is a protoberberine alkaloid, it may share some biological activities with other members of this class. Protoberberine alkaloids are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The potential signaling pathways that could be modulated by a protoberberine alkaloid are numerous and would require dedicated investigation. A hypothetical relationship between a bioactive compound and a cellular signaling pathway is illustrated below.



[Click to download full resolution via product page](#)

Fig. 2: A generalized cell signaling pathway potentially modulated by a bioactive compound.

Conclusion and Future Directions

Fenfangjine G is a protoberberine alkaloid with a defined chemical structure, originating from the medicinally significant plant *Stephania tetrandra*. While its discovery has been documented, there is a clear need for further research to fully characterize this compound. Future investigations should focus on:

- **Re-isolation and Yield Quantification:** Developing a standardized and efficient protocol for the isolation of **Fenfangjine G** from *Stephania tetrandra* and quantifying its yield.
- **Pharmacological Screening:** Conducting comprehensive in vitro and in vivo studies to determine the biological activities of **Fenfangjine G**.
- **Mechanism of Action Studies:** Elucidating the specific molecular targets and signaling pathways through which **Fenfangjine G** exerts its biological effects.
- **Toxicological Evaluation:** Assessing the safety profile of **Fenfangjine G** to determine its potential for therapeutic development.

This technical guide provides a foundational understanding of **Fenfangjine G** for the scientific community. It is hoped that this will stimulate further research into this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part II): In Silico Prediction in Antidiabetic Extracts | PLOS One [journals.plos.org]
2. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of *Stephania tetrandra* S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]
3. Anti-hyperglycemic Effect of Fangchinoline Isolated from *Stephania Tetrandra* Radix in Streptozotocin-Diabetic Mice [jstage.jst.go.jp]

- To cite this document: BenchChem. [Fenfangjine G: A Protoberberine Alkaloid from the Roots of Stephania tetrandra]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397582#fenfangjine-g-discovery-and-natural-source]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com